molecular formula C26H23FN2O4S B2774748 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 866897-59-8

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2774748
CAS RN: 866897-59-8
M. Wt: 478.54
InChI Key: XATDTSWFECYUCC-UHFFFAOYSA-N
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Description

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23FN2O4S and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

Research has explored the structural aspects of amide-containing isoquinoline derivatives similar to 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, focusing on their ability to form gels and crystalline solids upon treatment with various acids. These compounds display significant changes in fluorescence emission upon interaction with different substances, highlighting their potential in chemical sensing and fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Anticancer Activity

Sulfonamide derivatives, which share structural similarities with the compound , have been studied for their cytotoxic activities against breast and colon cancer cell lines. These studies suggest a potential for these compounds in anticancer therapies, with certain derivatives showing potent activity comparable to established chemotherapeutic agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Fluorination Techniques

Research into the fluorination of chloro-formylquinolines, which are structurally related to the compound of interest, has demonstrated improved yields and reaction times using microwave irradiation. This technique's efficiency in introducing fluorine atoms into organic compounds indicates its potential utility in synthesizing biologically active molecules and drugs (Kidwai, Sapra, & Bhushan, 1999).

Cryoprotective Applications

Studies have also explored the use of dimethyl-acetamide, a component structurally related to the compound , as a cryoprotectant for biological samples. This research suggests potential applications in biopreservation, particularly for sensitive biological materials like spermatozoa, where traditional cryoprotectants may not be as effective (Mcniven, Gallant, & Richardson, 1993).

Antifungal Properties

Further investigation into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are chemically analogous to the compound under discussion, has identified them as broad-spectrum antifungal agents. These studies underline the potential for developing new antifungal treatments capable of targeting a range of fungal pathogens, including Candida and Aspergillus species (Bardiot et al., 2015).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c1-16-4-8-20(9-5-16)28-25(30)15-29-14-24(26(31)22-13-19(27)7-11-23(22)29)34(32,33)21-10-6-17(2)18(3)12-21/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATDTSWFECYUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

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